N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-phenylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-7-8-22-17(6-9-23-12-17)11-18-15(21)14-10-24-16(19-14)13-4-2-1-3-5-13/h1-5,10,20H,6-9,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSWHMCOPPKKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The solubility can affect the bioavailability and pharmacokinetics of the compound. Environmental factors such as pH and temperature can also influence the compound’s action, efficacy, and stability.
Biological Activity
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and antiviral properties, supported by relevant research findings and case studies.
1. Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit substantial antimicrobial properties. A study demonstrated that compounds with similar structures could inhibit the growth of various bacteria and fungi. The sulfamoyl group within the compound is particularly noteworthy for its interaction with microbial resistance mechanisms.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Escherichia coli | 7.8 | 15.6 |
| Pseudomonas aeruginosa | 7.8 | 15.6 |
These results indicate that this compound has an antibacterial effect significantly stronger than conventional antibiotics like Oxytetracycline .
2. Anti-inflammatory Properties
The hydroxyethoxy group may enhance the compound's anti-inflammatory effects. Studies have shown that thiophene derivatives can inhibit pro-inflammatory cytokine production, thus reducing inflammation in various experimental models. This property suggests potential applications in treating inflammatory diseases.
3. Antiviral Activity
While specific antiviral data for this compound is limited, related sulfamoyl compounds have shown promising inhibitory effects against viral replication in various assays. The structural characteristics of this compound may allow it to interact effectively with viral proteins, potentially leading to reduced viral loads in infected cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes involved in bacterial metabolism.
- Receptor Interaction : The hydroxyethoxy moiety could enhance binding to biological receptors, increasing the efficacy of the compound.
- Solubility Enhancement : Improved solubility due to the hydroxyethoxy group may lead to better absorption and distribution within biological systems .
Inhibition of Type III Secretion System (T3SS)
A significant study focused on targeting virulence factors in Gram-negative bacteria found that compounds similar to this compound effectively inhibited T3SS activity, which is crucial for bacterial pathogenicity .
Comparative Analysis with Other Compounds
In comparative studies, derivatives of thiazole have been shown to possess diverse pharmacological activities ranging from antibacterial to anticancer properties. The incorporation of various functional groups into the thiazole framework enhances its biological profile, indicating a broad spectrum of potential therapeutic applications.
Scientific Research Applications
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a chemical compound with potential applications in scientific research, biology, and medicine.
Chemical Properties and Structure
The compound has a molecular weight of 364.5 and the molecular formula . Its structure includes a tetrahydrothiophene moiety, a hydroxyethoxy group, and a phenylthiazole-4-carboxamide group . The tetrahydrothiophene component can enhance lipophilicity and biological interactions, while the hydroxyethoxy segment influences solubility and bioavailability. The oxalamide linkage is known for forming hydrogen bonds, which enhances binding interactions with biological targets.
Applications
- Building block: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
- Enzyme Inhibition: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
- Pharmacological Tool: Research involving this compound focuses on its potential therapeutic effects and its role as a pharmacological tool.
- PROTACs Metabolism: It is used in studies on the metabolism of Proteolysis Targeting Chimeras (PROTACs) .
Chemical Reactions Analysis
Formation of the Thiazole Core
The 2-phenylthiazole-4-carboxamide moiety is typically synthesized via cyclocondensation reactions. For example:
-
Cyclocondensation of α-bromoacetophenone derivatives with thioureas or thioamides in refluxing acetone or acetic acid yields substituted thiazoles .
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In one protocol, bromination of a precursor (e.g., 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid) with Br₂ in acetic acid generates an α-bromo intermediate, which reacts with thiocarbamide to form the thiazole ring .
Representative Reaction Table
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂ in acetic acid, RT | α-Bromo intermediate | 85% | |
| Cyclocondensation | Thiocarbamide, refluxing acetone | 2-Phenylthiazole | 68% |
Functionalization of the Tetrahydrothiophene Ring
The tetrahydrothiophene ring is modified via:
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Etherification : Reaction of tetrahydrothiophene derivatives with ethylene oxide or 2-chloroethanol under basic conditions introduces the hydroxyethoxy group .
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Sulfamoylation : The methylsulfamoyl group is introduced via coupling of a sulfonyl chloride with an amine intermediate (e.g., using DBU as a base) .
Amidation to Form the Carboxamide Linkage
The carboxamide group is installed via HATU- or EDCl-mediated coupling:
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A carboxylic acid (e.g., 2-phenylthiazole-4-carboxylic acid) reacts with an amine (e.g., (3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methylamine) in the presence of HATU and DIPEA .
Example Protocol
python# HATU-mediated amidation carboxylic_acid = "2-phenylthiazole-4-carboxylic acid" amine = "(3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methylamine" reagents = ["HATU", "DIPEA", "DMF"] conditions = "RT, 12h" product_yield = "72%"
Hydrolytic Degradation
-
The carboxamide bond is susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid and amine byproducts .
-
PROTAC analogs with similar structures degrade in PBS/ACN solutions via cleavage of phthalimide or glutarimide groups .
Degradation Products
| Condition | Major Degradant | Mechanism |
|---|---|---|
| Acidic (pH < 3) | 2-Phenylthiazole-4-carboxylic acid | Amide hydrolysis |
| Basic (pH > 10) | (3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methylamine | Amide cleavage |
Oxidation of the Thiophene Ring
The tetrahydrothiophene ring may undergo oxidation to form sulfoxide or sulfone derivatives, particularly in the presence of H₂O₂ or m-CPBA .
Comparison with Similar Compounds
Thiazole-4-Carboxamide Derivatives
Key analogs include:
Table 1: Thiazole-4-Carboxamide Derivatives
Key Observations :
- The target compound’s 2-hydroxyethoxy group may improve aqueous solubility compared to the methoxy groups in 13e and 13f, which prioritize lipophilicity .
Tetrahydrothiophene (Thiolane) Derivatives
Compounds with tetrahydrothiophene scaffolds highlight the role of ring saturation and oxygen-containing side chains:
Table 2: Tetrahydrothiophene-Based Analogs
Key Observations :
- The hydroxyethoxy group in both the target compound and ’s analog facilitates hydrogen bonding, a critical factor in solubility and target interaction.
Benzothiazole and Isoxazole Carboxamides
Benzothiazole derivatives provide a benchmark for bioactivity comparisons:
Table 3: Benzothiazole and Isoxazole Analogs
Key Observations :
- Fluorine substitution (4d) enhances bioactivity compared to non-halogenated analogs (4a), suggesting electronegative groups improve target affinity .
- The target compound’s thiazole-4-carboxamide core aligns with these analogs, but its tetrahydrothiophene moiety may alter pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
